molecular formula C5H10N6 B3064591 1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl- CAS No. 13452-82-9

1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-

Cat. No.: B3064591
CAS No.: 13452-82-9
M. Wt: 154.17 g/mol
InChI Key: CHOSFPFCXKKOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4,6-triamine, N,N’-dimethyl- is an organic compound belonging to the triazine family This compound is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 1,3,5-triazine-2,4,6-triamine, N,N’-dimethyl- typically involves large-scale trimerization processes, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of nitrogen atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine, N,N’-dimethyl- finds applications in various scientific fields:

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves the inhibition of specific enzymatic pathways, leading to altered cellular functions. The presence of dimethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 1,3,5-Triazine-2,4,6-triamine, N,N’-dimethyl- is unique due to the presence of dimethyl groups, which enhance its chemical reactivity and potential applications. This structural modification distinguishes it from other triazine derivatives, providing unique properties and functionalities.

Properties

IUPAC Name

2-N,4-N-dimethyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6/c1-7-4-9-3(6)10-5(8-2)11-4/h1-2H3,(H4,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOSFPFCXKKOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928654
Record name N~2~,N~4~-Dimethyl-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13452-82-9
Record name 1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~4~-Dimethyl-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-
Reactant of Route 2
Reactant of Route 2
1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-
Reactant of Route 4
1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-
Reactant of Route 5
1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-
Reactant of Route 6
Reactant of Route 6
1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.